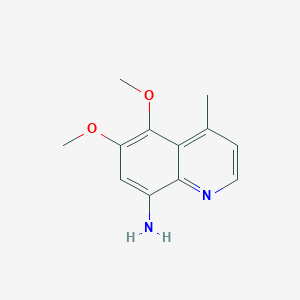
5,6-dimethoxy-4-methylquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-4-methylquinolin-8-amine is an organic compound with the molecular formula C₁₂H₁₄N₂O₂. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with methoxy and methyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-4-methylquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-4,5-dimethoxyaniline and 4-methyl-5,6-dimethoxyquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-4-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
5,6-Dimethoxy-4-methylquinolin-8-amine has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. The compound's mechanism may involve interaction with specific enzymes or receptors that are crucial for pathogen survival .
- Anticancer Properties : Studies have demonstrated that derivatives of quinoline compounds can inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells .
Biological Research
The biological activities of this compound are linked to its ability to modulate signaling pathways associated with cell growth and apoptosis. Its interactions with molecular targets such as enzymes involved in metabolic pathways are under investigation for potential therapeutic applications .
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in the chemical industry:
- Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals, agrochemicals, and materials due to its versatile chemical properties. This includes its role in producing dyes and pigments .
- Catalysis : The compound has been explored as a catalyst in various chemical reactions, enhancing the efficiency of bond formation in organic synthesis .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited low minimum inhibitory concentration (MIC) values, suggesting strong antimicrobial potential .
| Compound | MIC against Mycobacterium smegmatis (µg/mL) | MIC against Pseudomonas aeruginosa (µg/mL) |
|---|---|---|
| Compound A | 6.25 | 12.5 |
| Compound B | 12.5 | 25 |
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that certain derivatives of quinoline showed significant cytotoxicity. For example, a derivative tested against HeLa cells demonstrated an IC50 value of 0.027 µM, indicating strong anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.027 |
| HT-29 | 0.039 |
| A2780 (Ovarian) | 0.019 |
Mécanisme D'action
The mechanism of action of 5,6-dimethoxy-4-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxyquinoline: Lacks the amine group at the 8-position.
4-Methylquinoline: Lacks the methoxy groups at the 5 and 6 positions.
8-Aminoquinoline: Lacks the methoxy and methyl groups.
Uniqueness
5,6-Dimethoxy-4-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
64992-95-6 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5,6-dimethoxy-4-methylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-14-11-8(13)6-9(15-2)12(16-3)10(7)11/h4-6H,13H2,1-3H3 |
Clé InChI |
TWQJNRDMZJVLMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
SMILES canonique |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
Key on ui other cas no. |
64992-95-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













